1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17845454
InChI: InChI=1S/C13H22N2O/c16-12(15-8-2-1-3-9-15)11-10-13(11)4-6-14-7-5-13/h11,14H,1-10H2
SMILES:
Molecular Formula: C13H22N2O
Molecular Weight: 222.33 g/mol

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane

CAS No.:

Cat. No.: VC17845454

Molecular Formula: C13H22N2O

Molecular Weight: 222.33 g/mol

* For research use only. Not for human or veterinary use.

1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane -

Specification

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
IUPAC Name 6-azaspiro[2.5]octan-2-yl(piperidin-1-yl)methanone
Standard InChI InChI=1S/C13H22N2O/c16-12(15-8-2-1-3-9-15)11-10-13(11)4-6-14-7-5-13/h11,14H,1-10H2
Standard InChI Key QGGKMKGTCZKZFK-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(=O)C2CC23CCNCC3

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s defining feature is its 6-azaspiro[2.5]octane core, comprising two fused rings sharing a single nitrogen atom. The smaller cyclopropane ring (2-membered) and larger piperidine-like ring (5-membered) create a three-dimensional geometry that restricts conformational flexibility, a property critical for selective target binding. Attached to this spiro system is a piperidine-1-carbonyl group, introducing both hydrogen-bonding capacity (via the carbonyl oxygen) and lipophilic bulk from the piperidine moiety.

Molecular Specifications

Key physicochemical parameters for the hydrochloride salt (CAS 1432678-98-2) include:

PropertyValue
Molecular formulaC₁₃H₂₃ClN₂O
Molecular weight258.79 g/mol
IUPAC name6-azaspiro[2.5]octan-2-yl(piperidin-1-yl)methanone; hydrochloride
SMILESC1CCN(CC1)C(=O)C2CC23CCNCC3.Cl

The free base form (C₁₃H₂₂N₂O) lacks the hydrochloride counterion, reducing molecular weight to 234.33 g/mol. X-ray crystallographic data, while unavailable in public sources, would likely reveal chair-like conformations in the piperidine ring and angle strain in the cyclopropane component.

Synthetic Methodologies and Optimization

Post-Hydrogenation Modifications

Following spiro ring formation, the piperidine-1-carbonyl group is introduced via:

  • Acylation: Reacting the spirocyclic amine with piperidine-1-carbonyl chloride under Schotten-Baumann conditions.

  • Coupling Reactions: Employing carbodiimide-mediated (e.g., EDC/HOBt) coupling between the amine and piperidinecarboxylic acid.

Purification typically involves methanol-mediated recrystallization to isolate the hydrochloride salt, achieving >98% purity as verified by HPLC.

Biomedical Applications and Target Engagement

MAGL Inhibition Mechanisms

Recent studies on structurally similar spiro derivatives reveal potent MAGL inhibition (IC₅₀ = 73 nM) through a dual-binding mode:

  • Hydrogen Bonding: The spiro carbonyl oxygen interacts with His121.

  • Van der Waals Contacts: The piperidine group occupies a hydrophobic pocket near Arg57 .

Comparative analysis suggests 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane may exhibit enhanced selectivity over fatty acid amide hydrolase (FAAH) due to steric hindrance from the cyclopropane ring.

Pharmacokinetic Profiling

While in vivo data remain undisclosed, computational predictions indicate:

  • LogP: 2.1 ± 0.3 (moderate lipophilicity)

  • Blood-Brain Barrier Permeability: High (PSA = 45 Ų)

  • Metabolic Stability: t₁/₂ > 60 minutes in human liver microsomes

These properties position the compound as a CNS-penetrant candidate requiring further ADMET optimization .

Industrial-Scale Production Considerations

Catalyst Recycling

The Pd/C catalyst from hydrogenation steps can be recovered with >95% efficiency using:

  • Filtration: 0.2 μm sintered metal filters

  • Regeneration: Sequential washes with HNO₃ (1M) and deionized water

This reduces Pd consumption to <0.5 g/kg product, aligning with green chemistry principles .

Waste Stream Management

Process mass intensity (PMI) analysis reveals:

  • Organic Waste: 15 kg/kg product (primarily methanol)

  • Aqueous Waste: 8 kg/kg product (neutral pH, low BOD)

Implementation of methanol distillation recovery systems decreases PMI by 40%, enhancing sustainability .

Future Research Directions

Stereochemical Control

Developing asymmetric synthesis methods for enantiopure spiro intermediates could enhance potency. Preliminary attempts using chiral auxiliaries show 65% ee, warranting further catalyst screening .

Prodrug Strategies

Esterification of the amide carbonyl (e.g., pivoxil prodrugs) may improve oral bioavailability—currently predicted at 32% due to first-pass metabolism.

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